molecular formula C12H12N2OS B1482253 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098016-26-1

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1482253
CAS RN: 2098016-26-1
M. Wt: 232.3 g/mol
InChI Key: BKKMWPSLDHYZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, commonly referred to as 2CPTPA, is an organic compound belonging to the family of pyrazoles. It is an important intermediate in the synthesis of various molecules, including pharmaceuticals and agrochemicals. 2CPTPA is used as a starting material for the synthesis of a wide range of heterocyclic compounds, such as thiophenes and pyrazoles. It has been extensively studied for its various applications in the fields of medicine, biochemistry, and organic chemistry.

Scientific Research Applications

Antimicrobial Activity

A study synthesized heteroaryl pyrazole derivatives, related to 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, and evaluated their antimicrobial activity. These compounds showed significant activity against various gram-negative and gram-positive bacteria, as well as fungi. The Schiff bases of chitosan formed from these derivatives demonstrated varied biological activity dependent on their specific moiety, indicating potential use in antimicrobial applications (Hamed et al., 2020).

Synthesis and Bioactivity

Another research synthesized new thiazole and pyrazoline heterocycles with a 2-thienylpyrazole moiety, resembling the core structure of the target compound. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The majority exhibited significant analgesic and anti-inflammatory effects, suggesting their potential in medicinal chemistry (Abdel-Wahab et al., 2012).

Structural Analysis

Research focused on the synthesis and structure determination of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a compound closely related to the target chemical. The study utilized NMR spectroscopy and single crystal X-ray diffraction for structural analysis, demonstrating the importance of these techniques in understanding the chemical properties of such compounds (Kariuki et al., 2022).

Photophysical and Physicochemical Properties

A study synthesized novel pyrazoline heterocyclic compounds and investigated their photophysical and physicochemical properties. These compounds, similar in structure to the target chemical, demonstrated potential as fluorescent chemosensors for metal ion detection, highlighting their applicability in opto-electronic and sensor technologies (Khan, 2020).

properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-5-4-14-12(9-1-2-9)7-11(13-14)10-3-6-16-8-10/h3,5-9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKMWPSLDHYZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.